2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

5-Lipoxygenase inhibition Structure-activity relationship Thiazolinone scaffold optimization

2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also designated CAY10649 (CAS 1272519-89-7), is a synthetic small molecule belonging to the 5-benzylidene-2-phenylthiazolinone class. It bears a para-chlorine substituent on the 2-phenyl ring and a para-methoxy group on the 5-benzylidene moiety, adopting the Z-configuration at the exocyclic double bond.

Molecular Formula C17H12ClNO2S
Molecular Weight 329.8 g/mol
Cat. No. B15287250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Molecular FormulaC17H12ClNO2S
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3
InChIKeyBYPSEBXZQCBFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one (CAY10649, CAS 1272519-89-7): Compound Identity and Pharmacological Class


2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also designated CAY10649 (CAS 1272519-89-7), is a synthetic small molecule belonging to the 5-benzylidene-2-phenylthiazolinone class [1]. It bears a para-chlorine substituent on the 2-phenyl ring and a para-methoxy group on the 5-benzylidene moiety, adopting the Z-configuration at the exocyclic double bond . The compound was identified through virtual screening and characterized as a potent, direct inhibitor of human 5-lipoxygenase (5-LO; ALOX5), the key enzyme initiating leukotriene biosynthesis from arachidonic acid [2]. Its molecular formula is C₁₇H₁₂ClNO₂S with a molecular weight of 329.8 g/mol . In the primary characterization study, CAY10649 (reported as compound 18) was the most potent representative among a series of 5-benzylidene-2-phenylthiazolinones, achieving sub-micromolar IC₅₀ values in both intact polymorphonuclear leukocytes and a cell-free system [2].

Why 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one Cannot Be Simply Replaced by Another 5-Benzylidene-2-phenylthiazolinone or Generic 5-LO Inhibitor


Within the 5-benzylidene-2-phenylthiazolinone class, minor substituent perturbations on the 2-phenyl ring produce non-linear and substantial potency shifts. Replacing the 4-chloro of CAY10649 with a 4-methyl group (compound C06) reduces 5-LO inhibitory potency by approximately 2.4-fold in intact PMNL (IC₅₀: 0.66 µM vs. 0.28 µM) and 3.3-fold in cell-free S100 (0.3 µM vs. 0.09 µM) [1][2]. Moreover, CAY10649 operates through a non-redox inhibition mechanism (redox fluorescence EC₅₀ >100 µM), fundamentally distinguishing it from redox-type 5-LO inhibitors such as zileuton (EC₅₀ = 0.45 µM), CAY10606 (EC₅₀ = 12.8 µM), and NDGA [3]. Redox 5-LO inhibitors are susceptible to inactivation by cellular peroxide tone at inflammatory sites, whereas non-redox inhibitors like CAY10649 maintain potency independent of peroxide levels [4]. These mechanistic and SAR features mean that within-class or cross-mechanism compound substitution without empirical verification will result in unpredictable—and typically inferior—pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one (CAY10649): Head-to-Head and Cross-Study Comparisons


Potency Advantage of the 4-Chloro Substituent Over the 4-Methyl Analog (C06) in Matched 5-LO Assays

CAY10649 (4-Cl) demonstrates a 2.4-fold greater 5-LO inhibitory potency than its closest structural analog C06 (4-CH₃) in intact human polymorphonuclear leukocytes, and a 3.3-fold advantage in the cell-free S100 PMNL system. Both compounds were evaluated by the same research group under identical experimental conditions, enabling a direct SAR readout of the 4-chloro versus 4-methyl substitution on the 2-phenyl ring [1][2].

5-Lipoxygenase inhibition Structure-activity relationship Thiazolinone scaffold optimization

Non-Redox Mechanism of 5-LO Inhibition Differentiates CAY10649 from Redox-Type Inhibitors Including Zileuton and CAY10606

In a fluorescence-based redox assay developed by Lee et al. (2014), CAY10649 was classified as a non-redox 5-LO inhibitor with an EC₅₀ >100 µM, indicating no detectable redox activity. This directly contrasts with the clinically approved 5-LO inhibitor zileuton (redox; EC₅₀ = 0.45 ± 0.41 µM), the thiazolinone-class compound CAY10606 (redox; EC₅₀ = 12.8 ± 7.8 µM), and the natural product NDGA (redox; EC₅₀ = 5.5 ± 6.6 µM) [1]. Non-redox 5-LO inhibitors are mechanistically advantageous because their potency is not diminished under conditions of elevated cellular peroxide tone—a hallmark of inflammatory microenvironments—unlike redox-type inhibitors whose efficacy is peroxide-dependent and thus unreliable in vivo [2].

Redox mechanism 5-Lipoxygenase inhibitor classification Peroxide-independent inhibition

5-LO Potency of CAY10649 Compared to the Clinically Approved Inhibitor Zileuton

CAY10649 inhibits 5-LO product formation in intact human PMNL with an IC₅₀ of 0.28 µM [1]. Zileuton, the only 5-LO inhibitor approved for clinical use (asthma), inhibits 5-LO in rat basophilic leukemia-1 (RBL-1) cell supernatant with a reported IC₅₀ of approximately 0.5 µM and in intact cell systems at low micromolar concentrations . While these values derive from different cellular systems (human PMNL vs. rat RBL-1), the data suggest that CAY10649 achieves at least comparable—and potentially superior—potency to the reference standard 5-LO inhibitor, but through a mechanistically distinct non-redox mode (see Evidence Item 2) [1].

5-Lipoxygenase inhibition Benchmark comparator Zileuton reference standard

Class-Level Selectivity of the 5-Benzylidene-2-phenylthiazolinone Scaffold Over Related Arachidonic Acid-Binding Proteins

The molecular pharmacological profile of the closely related analog C06 (4-CH₃ instead of 4-Cl) was extensively characterized for selectivity: C06 was inactive against 12-LOX, 15-LOX-1, 15-LOX-2, COX-2, cPLA₂, and PPAR subtypes at concentrations up to 10–30 µM, representing a >15-fold selectivity window over its 5-LO IC₅₀ of 0.66 µM [1]. Given that CAY10649 (4-Cl) and C06 (4-CH₃) share the identical thiazolinone core, 5-(4-methoxybenzylidene) moiety, and Z-configuration, and that the SAR difference is localized to a single para-substituent on the 2-phenyl ring that does not alter the proposed allosteric binding site [1][2], this selectivity profile is reasonably extrapolated to CAY10649 as a class-level property.

Selectivity profiling Off-target counter-screening Arachidonic acid cascade enzymes

Carboxylesterase Off-Target Liability Profiling: Quantitative Window Over CE1 and CE2

CAY10649 was evaluated for inhibition of human carboxylesterases CE1 and CE2 in liver microsomes. It displayed IC₅₀ values of 22.4 µM (CE1) and 5.61 µM (CE2) [1]. Relative to its 5-LO IC₅₀ of 0.28 µM (intact PMNL), this corresponds to an approximate 20-fold selectivity window over CE2 (the more sensitive off-target) and an 80-fold window over CE1. These values provide a quantitative margin for cellular assays, indicating that at concentrations achieving near-complete 5-LO inhibition (~1–3 µM), carboxylesterase inhibition would be minimal [1].

Off-target liability Carboxylesterase inhibition Drug metabolism enzymes

Benchmark Position in the 5-Benzylidene-2-phenylthiazolinone Lead Optimization Trajectory

CAY10649 (compound 18) served as the potency benchmark in the original virtual screening hit series [1]. Subsequent lead optimization efforts focused on C06, but its development was halted due to insufficient aqueous solubility [2]. The optimized clinical candidate ST-1829 (5-(4-chlorobenzyl)-2-p-tolylthiazol-4-ol) achieved improved 5-LO IC₅₀ values of 0.14 µM (intact cells) and 0.03 µM (cell-free) with enhanced solubility [2]. Notably, ST-1829 retains the 4-chlorobenzyl motif reminiscent of CAY10649's 4-chlorophenyl substituent, underscoring the critical role of the chlorine atom for potency. CAY10649 itself offers a favorable solubility profile with 1 mg/mL solubility in DMF and 0.5 mg/mL in DMSO, making it practically accessible for in vitro experimentation without the solubility barriers that plagued C06 .

Lead optimization Scaffold evolution Solubility-driven development

Optimal Research and Procurement Application Scenarios for 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one (CAY10649)


Differentiating 5-LO-Dependent from COX-Dependent Inflammatory Pathways in Cellular Models

CAY10649 is the preferred tool for experiments requiring clean dissociation of the 5-LO/leukotriene arm from the COX/prostaglandin arm of the arachidonic acid cascade. The class-level selectivity evidence from C06—no inhibition of COX-2, 12-LOX, or 15-LOX at concentrations up to 10–30 µM—indicates that CAY10649 is unlikely to confound pathway analysis through off-target AA cascade effects [1]. Its non-redox mechanism further ensures that inhibitory potency is not modulated by the cellular peroxide fluctuations that accompany inflammatory stimulation, enabling consistent pharmacological dissection of 5-LO contribution across diverse pro-inflammatory stimuli (ionophore, hyperosmotic shock, LPS) [2]. An appropriate comparator control is the FLAP inhibitor MK886, which blocks 5-LO indirectly via a distinct mechanism, or the redox inhibitor zileuton to contrast peroxide-dependent vs. peroxide-independent 5-LO blockade [1][2]. Recommended working concentration range for intact PMNL: 0.1–3 µM [3].

SAR Reference Standard for 5-Benzylidene-2-phenylthiazolinone Scaffold Optimization Programs

CAY10649 (compound 18) represents the potency benchmark of the original Hofmann 2011 virtual screening series and is commercially available from multiple suppliers (Cayman Chemical, BOC Sciences, TargetMol), making it the ideal reference standard for medicinal chemistry programs exploring 5-benzylidene-2-phenylthiazolinone derivatives [3]. Its well-defined SAR relationships with C06 (2-position substituent effect: 2.4-fold potency gain from 4-Cl vs. 4-CH₃) and ST1237 (naphthyl extension) provide quantitative anchors for validating new analogs [3][4]. The compound's adequate DMSO solubility (0.5 mg/mL) supports routine in vitro screening without the formulation challenges that impeded C06 . Procurement specification: ≥98% purity (HPLC); confirmed Z-stereochemistry; storage at −20°C under desiccated conditions .

Ferroptosis Research and 5-LO-Mediated Lipid Peroxidation Studies

CAY10649 has been employed as a direct 5-LO inhibitor in ferroptosis studies to dissect the contribution of lipoxygenase enzymatic activity versus auto-oxidation to phospholipid hydroperoxide accumulation [5]. The compound's non-redox mechanism (redox fluorescence EC₅₀ >100 µM) is critical in this context: redox-active 5-LO inhibitors such as zileuton, NDGA, and CAY10606 can directly quench lipid radicals independent of enzyme inhibition, producing false-positive ferroptosis rescue [6]. CAY10649's non-redox profile eliminates this confounding radical-trapping antioxidant (RTA) activity, allowing researchers to attribute anti-ferroptotic effects specifically to 5-LO enzymatic inhibition [6]. The 20-fold selectivity window over carboxylesterases further supports its use in cellular models where ester-containing probes (e.g., C11-BODIPY 581/591) are employed for lipid peroxidation detection [7].

In Vitro Pharmacology Bridging Studies Connecting Early Hit CAY10649 to Advanced Leads ST-1829 and ST1237

For laboratories conducting translational 5-LO inhibitor development, CAY10649 serves as the critical bridging reference between the initial virtual screening hit series (Hofmann 2011) and optimized leads ST-1829 (Lill 2015) and ST1237 (Barzen 2012) [3][4][8]. Its intermediate potency (IC₅₀ 0.28/0.09 µM) and validated SAR position—more potent than C06 (0.66/0.3 µM) but less potent than ST-1829 (0.14/0.03 µM)—make it the optimal calibration standard for establishing inter-assay and inter-laboratory reproducibility when benchmarking novel analogs against literature values [3][8]. The compound's availability at ≥98% purity from major reputable vendors (Cayman Chemical catalog #39243; BOC Sciences) ensures batch-to-batch consistency for multi-year programs .

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.